molecular formula C11H13NO2 B3232260 2-Phenylpyrrolidine-3-carboxylic acid CAS No. 1337383-60-4

2-Phenylpyrrolidine-3-carboxylic acid

Cat. No. B3232260
CAS RN: 1337383-60-4
M. Wt: 191.23 g/mol
InChI Key: DQOBFNNHIKEOLB-UHFFFAOYSA-N
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Description

2-Phenylpyrrolidine is an amine that has been synthesized for use in research . It is chiral and can exist as either the levorotatory or dextrorotatory form . It interacts with the tropomyosin receptor, which is a protein found on the surface of muscle cells .


Synthesis Analysis

The synthesis of pyrrolidines involves a variety of methods. One such method involves the N-heterocyclization of primary amines with diols . Another method involves the reaction of succinic anhydride and N-benzylidene-benzylamine .


Molecular Structure Analysis

The hyperconjugative interaction between O12LP (2) of the alicyclic carbonyl oxygen and σ* (N7–C11) antibonding orbital of the pyrrolidine ring indicates the occurrence of non-covalent C–N···O interaction .


Chemical Reactions Analysis

The reaction of succinic anhydride and N-benzylidene-benzylamine gives rise to the corresponding substituted trans-5-oxopyrrolidine-3-carboxylic acid . This acid can be transformed stereoselectively into two series of compounds .

Scientific Research Applications

Spectroscopic Analysis

The compound 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, closely related to 2-phenylpyrrolidine-3-carboxylic acid, has been synthesized and characterized using various spectroscopic methods and computational approaches. This includes single-crystal X-ray diffraction, FT-IR, NMR, UV-Visible spectroscopy, and density functional theory (DFT). These studies provide insights into the structural and thermodynamic parameters, electrostatic potential, and other properties relevant to electronic applications (Devi et al., 2018).

Synthesis Techniques

Efficient synthetic processes for derivatives of phenylpyrrolidine carboxylic acids have been developed. For instance, the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a key chiral building block for biologically active compounds, was achieved through a stereospecific chlorination of aziridinium ion followed by nitrile anion cyclization (Ohigashi et al., 2010).

Catalysis and Chemical Reactions

Research has shown that carboxylic acid additives, like phenylacetic acid, enhance the yield of Pd-catalyzed intramolecular N-arylation of 2-aminopyrroles. This process leads to novel tricyclic ring systems and has applications in medicinal chemistry and material sciences (Moon & Stephens, 2013).

Molecular Docking and DFT Studies

Compounds such as bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid (BCOPCA) are characterized and studied through molecular docking and DFT. These studies are crucial for understanding the interaction of these compounds with biological systems, which can aid in drug design and other pharmaceutical applications (Devi et al., 2018).

Safety and Hazards

2-Phenylpyrrolidine-3-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that 2-Phenylpyrrolidine-3-carboxylic acid and its derivatives have potential for future research and development in drug discovery .

properties

IUPAC Name

2-phenylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOBFNNHIKEOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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